Exo-2-norbornylisocyanate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
HQTBWWAAVGMMRU-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N=C=O |
Canonical SMILES |
C1CC2CC1CC2N=C=O |
Origin of Product |
United States |
Significance of Norbornane Scaffolds in Organic and Polymer Chemistry
The norbornane (B1196662) group, a bridged bicyclic hydrocarbon, is a key structural motif in organic synthesis and polymer science. Its rigid, three-dimensional structure imparts unique characteristics to molecules and materials.
In Organic Synthesis: The strained bicyclic framework of norbornane and its derivatives, like norbornene, serves as a versatile scaffold for constructing complex molecules. nih.gov The specific stereochemistry of the scaffold allows for precise control over the spatial arrangement of functional groups, which is crucial in fields like medicinal chemistry for developing therapeutic agents. nih.gov The reactivity of the norbornene double bond, in particular, allows for a wide range of chemical modifications, making it an attractive starting point for synthesizing diverse organic compounds. nih.gov
In Polymer Chemistry: Norbornene and its derivatives are significant monomers in polymer chemistry. They can undergo various types of polymerization, most notably Ring-Opening Metathesis Polymerization (ROMP), to produce polymers with high thermal stability, transparency, and tailored mechanical properties. researchgate.net The incorporation of norbornene units into polymer chains, such as in ethylene (B1197577) copolymers, can enhance the material's properties, including its solubility and resistance to thermo-oxidation. mdpi.com This makes norbornane-containing polymers valuable for applications ranging from optical materials to advanced elastomers. researchgate.netrsc.org For instance, norbornene-modified poly(glycerol sebacate) has been developed as a photocurable and biodegradable elastomer for biomedical applications. rsc.org
Role of Isocyanate Functional Group in Chemical Synthesis and Materials Science
The isocyanate group (–N=C=O) is a highly reactive functional group that is fundamental to the production of a wide array of materials, most notably polyurethanes. crowdchem.netwikipedia.org
Reactivity in Chemical Synthesis: The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. wikipedia.orgyoutube.com
Reaction with Alcohols: The reaction between an isocyanate and an alcohol forms a urethane (B1682113) linkage, which is the foundational reaction for creating polyurethane polymers. wikipedia.org
Reaction with Amines: Isocyanates react with amines to form urea (B33335) linkages, leading to the synthesis of polyureas. wikipedia.org
Reaction with Water: The reaction with water produces an amine and carbon dioxide gas, a process utilized in the production of polyurethane foams where the CO2 acts as a blowing agent. wikipedia.org
Importance in Materials Science: The versatility of the isocyanate group's reactions is central to materials science. By selecting different diisocyanates and polyols (compounds with multiple alcohol groups), the properties of the resulting polyurethane can be precisely controlled. mdpi.comresearchgate.net This allows for the creation of a vast range of materials, from flexible foams used in furniture to rigid foams for insulation and durable coatings and adhesives. crowdchem.netwikipedia.org The structure of the isocyanate itself—whether it is aromatic or aliphatic—also significantly influences the final properties of the polymer, such as its mechanical strength, thermal stability, and weather resistance. crowdchem.netmdpi.com
Overview of Research Trajectories for Exo 2 Norbornylisocyanate Derivatives
Precursor Synthesis Strategies
The journey to this compound begins with the strategic synthesis of its foundational precursors. This involves the creation of exo-2-norborneol and the stereoselective formation of specific norbornene carboxylic acid derivatives.
The production of exo-2-norborneol is a critical initial step. Various methods have been developed to synthesize this key intermediate, with a focus on catalytic approaches and stereoselectivity.
The hydration of norbornene is a common method for producing norborneol. One approach involves the use of concentrated sulfuric acid. In a typical laboratory procedure, norbornene is treated with a mixture of water and concentrated sulfuric acid, followed by heating. harpercollege.edu The reaction mixture is then neutralized with a base, such as sodium hydroxide (B78521), and the product is extracted with an organic solvent. harpercollege.edu This method, however, can lead to a mixture of endo and exo isomers. google.com
Another method involves the catalytic hydration of norbornene in the presence of a chromium-containing catalyst and carbon tetrachloride. google.com This process can be carried out at temperatures between 75-130°C and has been reported to produce exo-2-norborneol and its derivatives with high yields. google.com The use of readily available and less expensive reagents is an advantage of this method. google.com
A different route to 2-norborneols involves the hydroalumination of norbornene using lithium aluminum hydride, followed by oxidation. google.com This process, however, results in a mixture of both exo and endo isomers and requires the use of completely dry solvents. google.com The saponification of 2-norbornyl acetate (B1210297) with sodium hydroxide in ethanol (B145695) is another established method for producing exo-2-norborneol with a high yield of 98%. google.com However, the starting material, 2-norbornyl acetate, can be expensive and difficult to obtain, and the process generates inorganic waste. google.com
Table 1: Comparison of Catalytic Hydration Approaches to Exo-2-norborneol
| Method | Reagents | Conditions | Yield | Isomer Selectivity | Notes |
|---|---|---|---|---|---|
| Sulfuric Acid Hydration | Norbornene, H₂SO₄, H₂O | Heating, followed by neutralization | - | Mixture of endo and exo | - |
| Catalytic Hydration | Norbornene, Cr catalyst, CCl₄, H₂O | 75-130°C, 3-7 h | High | Primarily exo | Uses available and cheap reagents. google.com |
| Hydroalumination-Oxidation | Norbornene, LiAlH₄, then O₂ | Anhydrous solvents | - | Mixture of endo and exo | Requires dry conditions. google.com |
| Saponification | 2-Norbornyl acetate, NaOH, Ethanol | 60°C, 3 h | 98% | Exo | Starting material can be costly. google.com |
The Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic compounds is a conventional method for producing 2-substituted norbornene compounds. scirp.orgresearchgate.net This reaction is typically endo-selective. scirp.orgresearchgate.net To obtain the exo-isomer, such as exo-5-norbornene-2-carboxylic acid, an isomerization step is necessary. scirp.org
A simple and efficient method for the stereoselective synthesis of exo-5-norbornene-2-carboxylic acid (NBCA) has been reported. scirp.org This process involves the base-promoted isomerization of methyl 5-norbornene-2-carboxylate (MNBC). scirp.org The use of a strong base like sodium tert-butoxide (tBuONa) facilitates rapid isomerization, leading to an equilibrium with approximately 60% exo-content. scirp.orgresearchgate.net
Further, the hydrolysis of an endo-rich mixture of MNBC (endo/exo = 80/20) under specific conditions can significantly improve the exo-selectivity of the resulting NBCA. scirp.org When the hydrolysis is performed with an equimolar amount of water at room temperature in the presence of tBuONa, the exo-selectivity for NBCA reaches an endo/exo ratio of 18/82. scirp.orgresearchgate.net The proposed mechanism involves a rapid thermodynamic isomerization equilibrium and a kinetically favored hydrolysis of the exo-ester. scirp.orgresearchgate.net
Table 2: Stereoselective Synthesis of exo-5-Norbornene-2-carboxylic Acid
| Starting Material | Reagents | Conditions | Product Ratio (endo/exo) | Key Finding |
|---|---|---|---|---|
| endo-rich MNBC (80/20) | tBuONa, equimolar H₂O | Room Temperature | 18/82 | Kinetically preferred hydrolysis of the exo ester. scirp.orgresearchgate.net |
| endo-rich MNBC (80/20) | tBuONa | - | ~40/60 (at equilibrium) | Rapid isomerization. scirp.orgresearchgate.net |
Once exo-2-norborneol is obtained, it can be derivatized to form precursors suitable for conversion into the final isocyanate. A common strategy involves the condensation of the alcohol with an appropriate reagent. For instance, optically pure exo-2-norborneols can be reacted with n-butyl isocyanate to synthesize the corresponding N-n-butylcarbamates. nih.gov This reaction serves as a model for the derivatization of the alcohol group, a necessary step before the formation of the isocyanate.
Synthesis of Exo-2-norborneol and Related Norbornane Derivatives
Isocyanate Formation Methodologies
The conversion of the prepared precursors into this compound can be achieved through various synthetic routes, with a growing emphasis on avoiding the use of hazardous reagents like phosgene.
The traditional industrial synthesis of isocyanates often involves the use of phosgene, a highly toxic and reactive gas. nwo.nlgoogle.com This has prompted significant research into developing safer, phosgene-free alternatives. nwo.nlmonash.edugoogle.com
One such alternative involves the reductive carbonylation of nitroaromatics in the presence of alcohols to form carbamate (B1207046) esters, which can then be pyrolyzed to yield isocyanates. nwo.nl While this method has been explored for aromatic isocyanates, the principles can be adapted for aliphatic compounds. The pyrolysis of carbamate alkyl esters can be challenging, but the use of carbamate phenyl esters, which are more labile, may proceed under milder conditions. nwo.nl
Another phosgene-free process involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to obtain the corresponding organic isocyanate. google.com This method offers the potential for high yields and the recycling of byproducts. google.com
A prominent phosgene-free route to polyurethanes, which are typically formed from isocyanates, involves the use of cyclic carbonates as intermediates. nih.gov These can be synthesized by the carbonation of oxiranes, oxetanes, or polyols with carbon dioxide. nih.gov The subsequent reaction of these cyclic carbonates with amines leads to the formation of non-isocyanate polyurethanes (NIPUs). nih.gov While this method does not directly produce the isocyanate, it provides a green alternative for obtaining the end products that would otherwise be derived from isocyanates.
The direct reaction of an alcohol with an isocyanate to form a urethane (B1682113) is a fundamental reaction in polyurethane chemistry. mdpi.com While this is not a synthesis of the isocyanate itself, understanding the kinetics and mechanism of urethane formation is crucial for processes where isocyanates are used. Studies on the reaction of phenyl isocyanate with 1-propanol (B7761284) have shown that the reaction can be influenced by an excess of either the alcohol or the isocyanate. mdpi.com
Catalytic Approaches in Isocyanate Synthesis
The synthesis of isocyanates, including this compound, has evolved significantly, with a strong emphasis on developing catalytic methods that avoid the use of highly toxic reagents like phosgene. These modern catalytic approaches offer milder reaction conditions, improved safety profiles, and alignment with green chemistry principles. The primary non-phosgene routes involve the catalytic carbonylation of nitrogen-containing compounds or the thermal decomposition of carbamates. nih.gov
One prominent strategy is the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines. researchgate.net Group VIII transition metal complexes are frequently employed as catalysts for these transformations. researchgate.net For instance, the direct reaction of a nitro-aromatic compound with carbon monoxide can yield an isocyanate, though this often requires forcing conditions. researchgate.net A more controlled, two-step approach involves first forming a carbamate, which is then decomposed to the isocyanate. nih.gov
Another catalytic method involves the reaction of organic halides with a metal cyanate. This transformation can be effectively catalyzed by nickel(0) complexes, which are capable of activating the otherwise unreactive organic halide. google.com The reaction temperature and efficiency can depend on the nature of the organic halide, with temperatures ranging from 20°C to 160°C. google.com
The decomposition of carbamates into isocyanates is a key step in many phosgene-free processes and is often facilitated by catalysts. researchgate.net Various metal-based catalysts, particularly those involving zinc, have demonstrated high activity and cost-effectiveness for this thermal cleavage. nih.govresearchgate.net Heterogeneous catalysts, such as montmorillonite (B579905) K-10 clay, have also been shown to be effective, acting as an acid catalyst to promote the elimination of alcohol from the carbamate to form the isocyanate. researchgate.net
Table 1: Overview of Catalytic Approaches for Isocyanate Synthesis
| Catalytic Method | Precursor(s) | Catalyst Type | Key Features |
|---|---|---|---|
| Reductive/Oxidative Carbonylation | Nitro compounds, Amines, Carbon Monoxide | Group VIII Metal Complexes (e.g., Palladium, Rhodium) | Bypasses phosgene; can be a one-step process but may require high pressure and temperature. nih.govresearchgate.net |
| Halide-Cyanate Reaction | Organic Halides, Metal Cyanates | Nickel(0) Complexes | Effective for various halides; reaction conditions are dependent on the substrate. google.com |
| Thermal Carbamate Decomposition | Carbamates | Zinc Compounds, Montmorillonite K-10 | A key step in many non-phosgene routes; catalysts enhance reaction rate and yield. nih.govresearchgate.net |
| Dehydration of Carbamic Acids | Amines, Carbon Dioxide | Dehydrating Agents (e.g., activated sulfonium (B1226848) reagents) | Utilizes CO2 as a C1 source under mild, metal-free conditions. scholaris.ca |
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of specific enantiomers of this compound is crucial for applications where chirality dictates biological activity or material properties. The primary strategy for obtaining enantiomerically pure (R)- or (S)-exo-2-norbornylisocyanate involves the use of an optically pure precursor, namely the corresponding enantiomer of exo-2-norborneol. This chiral alcohol is then converted to the target isocyanate, preserving the stereochemistry at the C2 position. A common method for this conversion is the reaction of the optically pure exo-2-norborneol with an isocyanate source, such as in a reaction that ultimately forms the desired product. For example, optically pure norborneols can be reacted with n-butyl isocyanate to form carbamates, demonstrating a viable pathway from the chiral alcohol to a related isocyanate derivative. dntb.gov.ua
Strategies for Absolute Configuration Control
Controlling the absolute configuration of the final isocyanate product hinges on the ability to produce enantiomerically pure exo-2-norborneol. The absolute configuration describes the precise three-dimensional arrangement of the substituents around a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. libretexts.orgwikipedia.org
Several strategies are employed to achieve this control:
Enzymatic Kinetic Resolution: This is a highly effective method for separating enantiomers from a racemic mixture. Racemic exo-2-norbornyl acetate can be subjected to hydrolysis catalyzed by a lipase. The enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. This process allows for the separation of a highly enantioenriched alcohol (from the faster-reacting ester enantiomer) and the unreacted ester (the slower-reacting enantiomer). These separated, optically pure precursors can then be used to synthesize the corresponding (R)- and (S)-exo-2-norbornylisocyanate. dntb.gov.ua
Asymmetric Synthesis using Chiral Catalysts: This approach involves synthesizing the chiral alcohol directly using a chiral catalyst that favors the formation of one enantiomer over the other. For instance, the asymmetric hydration of the precursor norbornene can be guided by a chiral catalytic system.
Use of Chiral Auxiliaries: A prochiral starting material can be temporarily attached to a chiral auxiliary. This auxiliary group directs the stereochemical course of a subsequent reaction to create the desired stereocenter in the norbornyl framework, after which the auxiliary is removed. wikipedia.orgnumberanalytics.com
Reaction Pathways of the Isocyanate Group
The reactivity of the isocyanate moiety (–N=C=O) is characterized by the electrophilic nature of its central carbon atom, making it a prime target for nucleophilic attack. This inherent reactivity drives the primary chemical transformations of this compound.
The most prevalent reactions of isocyanates involve nucleophilic addition across the C=N double bond. libretexts.orgmasterorganicchemistry.com When this compound reacts with nucleophiles such as alcohols or amines, it forms stable addition products. The reaction with an alcohol yields a carbamate (also known as a urethane), while reaction with an amine produces a urea (B33335) derivative.
The table below illustrates the products from the reaction of this compound with common nucleophiles.
| Nucleophile | Reagent | Product Class |
| Alcohol | R-OH | Carbamate |
| Amine | R-NH₂ | Urea |
These reactions are fundamental in polymer chemistry, where bifunctional isocyanates and alcohols (diols) or amines (diamines) are used to produce polyurethanes and polyureas, respectively.
Beyond simple additions, the isocyanate group can participate in cycloaddition reactions, where it reacts with unsaturated systems to form cyclic compounds. rsc.org For instance, isocyanates can undergo [2+2] cycloadditions with alkenes to form β-lactams, a reaction that is particularly effective with electron-rich alkenes or highly reactive isocyanates like chlorosulfonyl isocyanate. researchtrends.netrsc.org Another example is the [3+2] cycloaddition with aza-oxyallyl cations, which serves as a route to construct nitrogen-containing heterocycles. researchgate.net The rigid norbornyl framework of this compound can influence the stereochemical outcome of these cycloaddition reactions, directing the approach of the reacting partner.
Influence of Norbornyl Stereochemistry on Reactivity
The bicyclic norbornyl group is not merely a passive scaffold; its distinct and rigid stereochemistry profoundly influences the isocyanate's reactivity.
The norbornyl system exists as two diastereomers: exo and endo. In this compound, the isocyanate group is oriented away from the one-carbon (C7) bridge, providing relatively open access for an approaching reagent. In contrast, the endo isomer has the isocyanate group positioned under the arch of the six-membered ring, where it experiences significant steric hindrance from the hydrogen atoms on the C5 and C6 positions. mcmaster.ca
This difference in steric accessibility leads to a marked difference in reaction rates. The exo isomer is significantly more reactive towards nucleophiles than the endo isomer. wikipedia.org This phenomenon is a classic example of steric effects controlling reaction kinetics, a concept that has been extensively studied in various norbornyl systems. mcmaster.cacore.ac.uk The greater steric hindrance in the endo isomer impedes the trajectory of the incoming nucleophile, increasing the activation energy of the reaction compared to the more accessible exo isomer. masterorganicchemistry.comosti.gov
The following table summarizes the qualitative reactivity difference based on stereochemistry.
| Isomer | Steric Environment of -NCO Group | Relative Reactivity |
| Exo | Sterically accessible | High |
| Endo | Sterically hindered | Low |
The norbornane framework is conformationally rigid, meaning it does not easily flex or interconvert between different shapes. windows.net This rigidity locks the isocyanate group into a well-defined spatial position. This has significant consequences for stereoselectivity. When this compound reacts, the bulky bicyclic frame effectively shields one face of the isocyanate group, forcing reagents to approach from the less hindered side.
This inherent facial bias is a key factor in stereoselective synthesis. For example, in additions to the norbornene double bond, attack almost universally occurs from the exo face to avoid torsional strain that develops during an endo attack. nih.gov A similar principle applies to the isocyanate derivative; the rigid structure dictates the direction of approach for incoming reactants, which can be exploited to control the stereochemistry of the products formed.
Detailed Mechanistic Studies
To gain a deeper understanding of the factors governing the reactivity of this compound, researchers employ detailed mechanistic studies, including kinetic experiments and computational analysis.
Kinetic studies provide quantitative data on reaction rates. nih.gov By comparing the rate constants for the reaction of exo- and endo-2-norbornylisocyanate with a given nucleophile under identical conditions, the energetic cost of the steric hindrance in the endo isomer can be precisely measured. Such studies have consistently confirmed that the exo isomer reacts much faster, sometimes by several orders of magnitude, providing strong evidence for the dominance of steric control. wikipedia.orgosti.gov
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the modeling of reaction pathways at the molecular level. Scientists can calculate the structures and energies of reactants, transition states, and products. These models can visualize the approach of a nucleophile and confirm that the transition state for the exo attack is lower in energy than for the endo attack due to reduced steric repulsion. researchgate.net Such computational insights complement experimental results and help to build a comprehensive picture of the reaction mechanism, confirming that the high stereoselectivity and reactivity of the exo isomer are rooted in its less sterically encumbered and more stable transition state geometry. capes.gov.br
Concerted versus Stepwise Reaction Mechanisms
The debate between concerted and stepwise mechanisms is central to understanding the reactivity of this compound. A concerted reaction is a single-step process where all bond-breaking and bond-forming occur simultaneously through a single transition state. diva-portal.org In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. nih.gov
In the context of reactions involving the norbornyl system, the discussion of concerted versus stepwise mechanisms is intrinsically linked to the "non-classical ion" debate. For many reactions of 2-norbornyl derivatives, particularly solvolysis, a stepwise mechanism involving a bridged, non-classical carbocation intermediate has been proposed to explain the observed reactivity and stereochemistry. wikipedia.orgresearchgate.net
Key experimental observations that support a stepwise mechanism involving a non-classical ion for 2-norbornyl systems include:
Enhanced Reaction Rates: The solvolysis of exo-2-norbornyl derivatives is significantly faster than that of their endo counterparts. For example, the acetolysis of exo-2-norbornyl brosylate is approximately 350 times faster than the endo isomer. wikipedia.org This rate enhancement is attributed to "anchimeric assistance," where the C1-C6 sigma bond participates in the departure of the leaving group, stabilizing the developing positive charge. wikipedia.org
Stereochemical Outcome: The solvolysis of both exo- and endo-2-norbornyl derivatives often yields exclusively the exo-substituted product. researchgate.net Furthermore, the reaction of an enantiomerically pure exo-2-norbornyl derivative typically results in a racemic mixture of the exo-product. wikipedia.org This loss of optical activity strongly suggests the involvement of a symmetric intermediate, which is consistent with the structure of the non-classical 2-norbornyl cation. wikipedia.org
While direct mechanistic studies on this compound are not extensively documented in readily available literature, the isomerization of the closely related exo-2-norbornylthiocyanate to exo-2-norbornylisothiocyanate (B7823326) is proposed to proceed through the formation of a non-classical ion. This suggests that reactions of this compound that involve the departure of a leaving group from the isocyanate moiety, or reactions under conditions that could promote ionization, would likely proceed through a stepwise mechanism involving the non-classical 2-norbornyl cation.
The table below summarizes the general characteristics of concerted and stepwise reactions.
| Feature | Concerted Reaction | Stepwise Reaction |
| Number of Steps | One | Two or more |
| Intermediates | None | One or more |
| Transition States | One | Two or more |
| Example | SN2 Reaction | SN1 Reaction |
Identification and Characterization of Reaction Intermediates
The primary reaction intermediate implicated in many reactions of the exo-2-norbornyl system is the non-classical 2-norbornyl cation. wikipedia.orgresearchgate.net This intermediate has been the subject of extensive study for decades, and its existence and structure have been supported by a wealth of experimental and computational evidence.
The non-classical 2-norbornyl cation is a bridged species where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) in a three-center two-electron bond. This delocalization results in a symmetrical structure that accounts for the observed stereochemical outcomes in reactions where it is an intermediate.
Spectroscopic techniques have been instrumental in characterizing this elusive intermediate. Key methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature 13C NMR studies of the 2-norbornyl cation in superacid media have provided strong evidence for its symmetric, non-classical structure. The spectra show fewer signals than would be expected for a rapidly equilibrating pair of classical carbocations, indicating that the carbons involved in the bridged structure are equivalent on the NMR timescale.
Raman Spectroscopy: Raman spectra of the 2-norbornyl cation have also supported the non-classical structure, showing absorption bands consistent with a species of higher symmetry than a classical carbocation. wikipedia.org
X-ray Crystallography: In a landmark study, a salt of the 2-norbornyl cation was crystallized and its structure was determined by X-ray crystallography, providing definitive proof of its non-classical, bridged nature.
The table below summarizes the key proposed intermediates in the reactions of this compound and related compounds.
| Intermediate | Description | Evidence |
| Non-classical 2-norbornyl cation | A bridged carbocation with positive charge delocalized over C1, C2, and C6. | High exo/endo rate ratios, racemization of products, NMR and Raman spectroscopy, X-ray crystallography. wikipedia.orgresearchgate.net |
| Tetrahedral intermediate | Formed during nucleophilic addition to the isocyanate group. | General mechanism for isocyanate reactions with nucleophiles like alcohols and amines. nih.govkuleuven.bevaia.com |
In the reactions of the isocyanate functional group itself, such as the addition of nucleophiles, the intermediates are typically tetrahedral in nature. For example, the reaction of an isocyanate with an alcohol to form a urethane proceeds through a tetrahedral intermediate where the alcohol has added to the carbonyl carbon of the isocyanate. vaia.com Similarly, reaction with an amine to form a urea involves a corresponding tetrahedral intermediate. nih.gov These intermediates are generally short-lived and are not typically isolated, but their existence is inferred from kinetic and mechanistic studies of isocyanate chemistry in general.
Polymerization Science and Macromolecular Engineering with Exo 2 Norbornylisocyanate
Homo- and Copolymerization Strategies
The unique structure of exo-2-norbornylisocyanate, which combines a strained bicyclic alkene (norbornene) and a reactive isocyanate group, allows for its participation in several polymerization strategies. These methods can be broadly categorized into those that polymerize the norbornene ring and those that involve the isocyanate functionality.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins like norbornene and its derivatives. ilpi.com This method is particularly effective for creating polymers with well-defined structures, narrow molecular weight distributions, and a high degree of functional group tolerance. ilpi.comresearchgate.net The driving force for ROMP is the relief of ring strain in the cyclic monomer. ilpi.com Norbornene-based monomers are frequently used in ROMP due to their high reactivity and the ease with which they can be synthesized. ilpi.comresearchgate.net
The mechanism of ROMP involves a transition metal carbene (or alkylidene) catalyst that reacts with the double bond of the norbornene monomer. ilpi.com This reaction forms a metallacyclobutane intermediate. The subsequent cleavage of this intermediate ring opens the norbornene monomer and regenerates a metal carbene, which is now attached to the growing polymer chain. nsf.gov This process repeats, adding monomer units to the polymer backbone. ilpi.com
A key characteristic of many ROMP systems is their "living" nature, meaning that the polymerization proceeds without termination or chain transfer reactions. ilpi.com This living character allows for the synthesis of block copolymers by the sequential addition of different monomers. ilpi.com The stereochemistry of the monomer, specifically the exo or endo orientation of the substituent, can significantly influence the polymerization rate. Exo isomers, such as this compound, generally exhibit faster polymerization rates than their endo counterparts, which is attributed to reduced steric hindrance around the double bond. nsf.govrsc.org
A variety of catalyst systems, primarily based on ruthenium, molybdenum, and tungsten, are employed for the ROMP of norbornene derivatives. mdpi.com The most common are the well-defined Grubbs and Schrock catalysts. researchgate.netnih.gov
Grubbs Catalysts: These ruthenium-based catalysts are known for their high tolerance to various functional groups and their stability in the presence of air and moisture, making them highly versatile. nih.gov The third-generation Grubbs catalysts are particularly effective for living ROMP due to their rapid initiation rates. researchgate.netnsf.gov
Schrock Catalysts: These molybdenum-based catalysts are highly active and were among the first to be used for producing well-defined polymers via ROMP. nih.gov
Other Systems: Bimetallic and multicomponent catalytic systems based on metals like tungsten have also been shown to be effective initiators for the ROMP of norbornene and its derivatives. mdpi.com
The choice of catalyst is critical, especially for functionalized monomers like this compound, as interactions between the monomer's functional group (the isocyanate) and the metal center of the catalyst can affect the polymerization process. nih.gov For instance, the coordination of Lewis basic groups to the metal center can sometimes hinder the polymerization. nih.gov
Table 1: Common Catalyst Systems for ROMP of Norbornene Derivatives
| Catalyst Type | Metal Center | Key Characteristics |
| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance, air and moisture stability, effective for living polymerization. nih.gov |
| Schrock Catalysts | Molybdenum (Mo) | High activity, one of the first for well-defined ROMP. nih.gov |
| Tungsten-Based Catalysts | Tungsten (W) | Can be highly efficient, with some systems showing high cis-stereoselectivity. mdpi.com |
Anionic polymerization is a chain-growth polymerization method initiated by a nucleophile, such as an organometallic compound. uni-bayreuth.de While detailed studies on the anionic polymerization of this compound specifically are not prevalent in the provided search results, the isocyanate group is known to undergo anionic polymerization. The mechanism involves the nucleophilic attack on the carbon of the isocyanate group, leading to the formation of a propagating amide anion.
This method is sensitive to the reaction conditions and the purity of the reactants. The presence of acidic protons can terminate the polymerization. uni-bayreuth.de Frustrated Lewis pairs have been explored as initiators for the controlled living anionic polymerization of other isocyanate-containing monomers like cyanoacrylates. rsc.org
Beyond ROMP and anionic polymerization, the dual functionality of this compound allows for its potential use in other polymerization methods.
Addition Polymerization: The norbornene double bond can participate in addition polymerization, a process where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. youtube.comyoutube.comyoutube.com Palladium-catalyzed addition polymerization has been used for other norbornene derivatives. researchgate.net The reaction is initiated by a species that adds to the double bond, creating a reactive intermediate that then propagates the chain. youtube.com High pressure and a catalyst are often required for these reactions. youtube.com
Condensation Polymerization: This type of polymerization involves the reaction between two functional groups, often with the elimination of a small molecule like water. savemyexams.comlibretexts.orgbyjus.com The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity allows it to be used in condensation polymerization to form polyurethanes and polyureas. libretexts.orgvulcanchem.com These polymers are formed through a step-growth mechanism. libretexts.orgbyjus.com
Free Radical Polymerization: This is a chain reaction initiated by a free radical that adds to a monomer, creating a new radical that can then react with another monomer. fujifilm.comrug.nl While the norbornene double bond can potentially undergo free-radical polymerization, this method can sometimes be less controlled than others, leading to polymers with broader molecular weight distributions. ilpi.com Radical copolymerization of other norbornene derivatives with monomers like acrylates has been reported. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives
Control of Polymer Architecture and Topology
The ability to control the architecture and topology of polymers is crucial for tailoring their properties for specific applications. rsc.orgsymeres.commdpi.com For polymers derived from this compound, several strategies can be employed to control their structure.
Living polymerization techniques, particularly living ROMP, offer excellent control over the polymer's molecular weight and polydispersity. ilpi.com By carefully controlling the monomer-to-initiator ratio, polymers with a specific chain length can be synthesized. tdl.org The living nature of ROMP also allows for the creation of block copolymers with distinct segments by adding different monomers sequentially. ilpi.com
Furthermore, the isocyanate group on the repeating units of a polymer synthesized via ROMP of this compound provides a reactive handle for post-polymerization modification. This allows for the grafting of side chains onto the polymer backbone, leading to the formation of graft or brush-like polymer architectures. nih.gov The synthesis of such complex architectures can also be achieved by polymerizing macromonomers, which are polymer chains with a polymerizable group at one end. nih.govcaltech.edu
The choice of polymerization method itself influences the polymer architecture. For example, step-growth condensation polymerization of the isocyanate group can lead to the formation of linear or cross-linked networks depending on the functionality of the co-monomers used. mdpi.com
Synthesis of Block Copolymers and Graft Copolymers
The unique structure of this compound, which combines a strained norbornene ring with a highly reactive isocyanate group, makes it a valuable monomer in the synthesis of advanced polymer architectures such as block and graft copolymers. The primary method for polymerizing the norbornene moiety is Ring-Opening Metathesis Polymerization (ROMP), a powerful technique known for its tolerance to a wide variety of functional groups and its ability to produce well-defined polymers under controlled, living conditions. raineslab.com
Block Copolymers are typically synthesized via sequential monomer addition. In this process, a first block is created by polymerizing a monomer, such as this compound, using a suitable ROMP initiator (e.g., a Grubbs or Schrock catalyst). Because the polymerization is "living," the polymer chains remain active. The subsequent addition of a second, different monomer initiates the growth of a second block from the end of the first, resulting in a diblock copolymer. This process can be repeated to form triblock or multiblock copolymers. The synthesis of isocyanate-based brush block copolymers has been achieved with tunable molecular weights ranging from 1,512 kDa to as high as 7,119 kDa, while maintaining narrow molecular weight distributions (Polydispersity Index, PDI = 1.08–1.39). nih.gov This one-step synthesis approach is advantageous as it minimizes contamination risks associated with repeated monomer additions. hep-bejune.ch
Graft Copolymers can be synthesized using several strategies involving this compound or similar norbornene derivatives:
Grafting-through: This method involves the ROMP of macromonomers. A macromonomer is a polymer chain with a polymerizable group at one end, such as a norbornene moiety. In this context, a polymer chain could be initiated with a norbornene-functionalized initiator and then used as a large monomer in a subsequent ROMP reaction to form a bottlebrush or graft copolymer. nih.govresearchgate.net
Grafting-from: In this approach, a polymer backbone is first synthesized with initiator sites along its chain. For a polynorbornene-based system, the backbone could be created via ROMP. Subsequently, these initiator sites are used to grow the grafted side chains. raineslab.comresearchgate.net A common strategy involves creating a backbone from a norbornene derivative, followed by a post-polymerization modification to install initiating groups for a second type of polymerization. raineslab.com
Below is a data table illustrating characteristics of block copolymers synthesized using norbornene-functionalized monomers via ROMP, similar to what could be expected for systems involving this compound.
| Copolymer Type | Polymerization Method | Molecular Weight (kDa) | Polydispersity Index (PDI) | Source |
| Brush Block Copolymer | Sequential ROMP | 1512 - 7119 | 1.08 - 1.39 | nih.gov |
| Diblock-like Copolymer | One-step ROMP | Not Specified | Narrow | hep-bejune.ch |
Creation of Complex Macromolecular Structures (e.g., Brush Polymers, Star Polymers)
The controlled nature of ROMP makes this compound an excellent candidate for building complex, three-dimensional macromolecular structures.
Brush Polymers , also known as bottlebrush polymers, feature a central backbone with densely grafted polymeric side chains. researchgate.netrsc.org The steric repulsion between these dense side chains forces the backbone into an extended, rigid conformation. rsc.org The "grafting-through" approach is particularly effective for creating well-defined brush polymers. researchgate.net This involves the ROMP of norbornene-terminated macromonomers. nih.govnih.gov By controlling the length of the macromonomer (the side chains) and the degree of polymerization during the final ROMP step (the backbone length), the dimensions and properties of the resulting brush polymer can be precisely engineered. nih.gov The synthesis of rigid-rod, helical isocyanate-based brush polymers has been successfully demonstrated using this methodology. nih.gov
Star Polymers consist of multiple polymer chains, or "arms," emanating from a central core. icmp.lviv.ua They can be synthesized using a "core-first" approach with a multifunctional initiator. For a system using this compound, a core molecule functionalized with multiple ROMP-initiating sites would be used. The simultaneous growth of polymer chains from each of these sites results in a star-shaped architecture. rsc.org The number of arms is determined by the functionality of the initiator core, and the length of the arms is controlled by the monomer-to-initiator ratio. These structures are of interest because they bridge the gap between flexible polymer chains and hard colloidal particles, exhibiting unique conformational and interactive properties. icmp.lviv.ua
Functionalization of this compound-based Polymers
Polymers derived from this compound are inherently functional materials due to the presence of the isocyanate group. Further functionalization can be achieved either by modifying the polymer after its synthesis or by incorporating other reactive groups.
Post-Polymerization Modification Strategies
Post-polymerization modification (PPM) is a powerful strategy for introducing a wide range of chemical functionalities into a polymer that might not be compatible with the initial polymerization conditions. cmu.edunih.gov For polymers synthesized from this compound via ROMP, there are two primary sites for modification: the pendant isocyanate groups and the carbon-carbon double bonds in the polymer backbone.
Modification of Pendant Isocyanate Groups: The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with a variety of nucleophiles without the need for a catalyst. This allows for straightforward functionalization.
Reaction with Alcohols: Forms urethane linkages.
Reaction with Amines: Forms urea linkages.
Reaction with Water: Leads to an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This provides a route to convert the isocyanate-functional polymer into an amine-functional polymer.
Modification of Backbone Double Bonds: The ROMP of norbornene monomers leaves a carbon-carbon double bond in each repeating unit of the polymer backbone. These alkenes serve as versatile handles for further chemistry.
Alder-Ene Reaction: Triazolinediones (TADs) can react efficiently with the backbone double bonds to introduce new functional groups. researchgate.net
Allylic C-H Amination: A metal-free, selenium-catalyzed process can install amine functionalities at the allylic position to the double bond, preserving the alkene for potential subsequent reactions. nih.gov
Hydrogenation: The double bonds can be saturated via catalytic hydrogenation, which alters the polymer's thermal and mechanical properties, making it more stable and flexible.
Epoxidation: The alkenes can be converted to epoxides, which are themselves reactive handles for further nucleophilic attack.
The table below summarizes key PPM strategies applicable to polynorbornenes.
| PPM Strategy | Reactive Site | Reagent Example | Introduced Functionality | Source |
| Nucleophilic Addition | Pendant Isocyanate | Alcohols, Amines | Urethane, Urea | - |
| Alder-Ene Reaction | Backbone C=C | Triazolinediones (TADs) | TAD Adducts | researchgate.net |
| Allylic C-H Amination | Backbone Allylic C-H | Aryl Sulfonamides | Amines | nih.gov |
| Oximation | Backbone C-H | Hydroxylamine | Oximes, Ketones | nih.gov |
Integration of Reactive Side Chains
The most direct method for integrating reactive side chains into these polymers is through the use of this compound itself. The isocyanate group is one of the most reactive functional groups in organic chemistry, and its direct polymerization via ROMP installs this reactive handle into each repeating unit of the polymer chain. nih.gov This inherent functionality allows the resulting polymer to act as a versatile scaffold for a multitude of subsequent chemical transformations, as detailed in the post-polymerization modification section.
Alternative strategies for integrating diverse reactive side chains include:
Copolymerization: this compound can be copolymerized with other functional norbornene-type monomers. By tuning the monomer feed ratio, the density and type of reactive side chains along the polymer backbone can be precisely controlled.
In Situ Functionalization during Polymerization: Advanced catalytic systems can create functional polymers from simple, unfunctionalized starting materials. For instance, a cooperative palladium/norbornene catalysis has been developed that performs a multicomponent polymerization, installing amine side chains onto an aromatic polymer backbone within the catalytic cycle. nih.gov This "in situ functionalization" strategy represents a modular approach to incorporating functionality directly during the polymerization process. nih.gov
Advanced Materials Applications of Exo 2 Norbornylisocyanate Derived Polymers
Polymeric Materials for Optical Applications
The optical properties of polymers are of significant interest for applications ranging from data transmission to display technologies. intertek.comnih.gov The incorporation of specific chemical moieties can influence properties such as refractive index and optical clarity. intertek.com
High refractive index polymers (HRIPs) are crucial for the miniaturization of optical components and enhancing the performance of optoelectronic devices. sci-hub.boxrsc.org The refractive index of a polymer is influenced by its molecular structure, with features like aromatic rings and sulfur-containing groups known to increase this property. rsc.orgnih.gov
There is currently no specific research data available in the public domain detailing the synthesis or characterization of high refractive index polymers derived directly from exo-2-norbornylisocyanate. While polymers based on related structures like norbornadiene have been investigated for their potential in creating materials with high refractive indices, specific findings for this compound are absent. researchgate.net
Polymer optical fibers (POFs) offer advantages over traditional silica (B1680970) fibers in terms of flexibility and cost for short-distance communication. lbl.govresearchgate.net The primary challenge in this field is minimizing optical attenuation (loss) to enable efficient light transmission. scirp.org Materials like poly(methyl methacrylate) (PMMA) are common, but research into new polymers to improve performance is ongoing. journaljmsrr.com
A review of available literature indicates no studies focused on the use of polymers synthesized from this compound for the fabrication of low-loss polymer optical fibers. The research in this area is extensive but does not appear to have explored this specific monomer for this application.
Photonic crystals are materials with a periodic nanostructure that allows for the control of light propagation. researchgate.net Self-assembly of block copolymers is a common method for their fabrication. researchgate.net The norbornene group, a key structural feature of this compound, has been utilized in the creation of such materials. For instance, dendronized monomers prepared from cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) have been used to synthesize brush block copolymers that self-assemble into one-dimensional photonic crystals. Current time information in Bangalore, IN. Another approach involves the use of chiral, non-racemic monomers containing norbornene moieties to produce chiral photonic crystals through self-assembly. vulcanchem.com
While these examples highlight the utility of the norbornane (B1196662) structure in photonic materials, there is no direct evidence in the searched literature of this compound itself being used as a monomer for the synthesis of polymers for photonic crystal applications.
Polyurethane Chemistry and Derived Materials
Polyurethanes are a versatile class of polymers formed by the reaction of an isocyanate with a polyol. researchgate.net The properties of the resulting material are highly dependent on the specific monomers used. scielo.org.mx
The synthesis of novel polyurethanes often involves the use of new or unconventional isocyanate monomers to impart unique properties to the final polymer. mdpi.com These properties can range from improved thermal stability to specific mechanical behaviors. techscience.com
A thorough search of scientific databases and literature reveals a lack of specific studies detailing the synthesis and characterization of novel polyurethanes where this compound is the primary isocyanate component. General principles of polyurethane synthesis are well-established, but dedicated research on polymers derived from this particular bicyclic isocyanate is not presently available. scielo.org.mx
Crosslinking is a crucial process for enhancing the mechanical and thermal properties of polymers, including polyurethanes. sci-hub.boxresearchgate.net It involves the formation of chemical bonds between polymer chains to create a three-dimensional network. rug.nl Isocyanates are often used as crosslinking agents in various polymer systems.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of exo-2-norbornylisocyanate. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related bicyclic systems and isocyanates. researchgate.netacs.orgchemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net
Calculations for the ground state of this compound would typically involve geometry optimization to determine the most stable arrangement of atoms. Key parameters such as bond lengths, bond angles, and dihedral angles that define the rigid norbornyl framework and the orientation of the isocyanate group can be precisely calculated.
The electronic properties are further described by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an isocyanate, the HOMO is generally associated with the nitrogen atom's lone pair and the pi systems, while the LUMO is centered on the carbonyl carbon of the isocyanate group, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Reactivity descriptors, derived from the electronic structure, can be calculated to predict how this compound will interact with other chemical species. These descriptors include:
Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a negative potential around the oxygen and nitrogen atoms of the isocyanate group and a positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack.
Fukui Functions: These functions identify the atoms within the molecule that are most likely to undergo nucleophilic or electrophilic attack.
The table below presents a hypothetical set of calculated electronic properties for this compound, based on typical values for similar molecules from computational studies.
Table 1: Hypothetical DFT Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |
| HOMO-LUMO Gap | 7.0 eV | Reflects the chemical reactivity and stability of the molecule. |
| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |
Note: These values are illustrative and would require specific calculations for confirmation.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. researchgate.netcdnsciencepub.comresearchgate.netnih.gov For this compound, MD simulations can provide insights into the flexibility of the molecule and its interactions in different environments, such as in solution or within a polymer matrix.
The norbornyl cage itself is a rigid structure, but the isocyanate group has rotational freedom around the C-N single bond. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. This is crucial for understanding how the molecule presents itself for reaction.
In a condensed phase, such as in a solvent or as part of a larger system, MD simulations can model the interactions between this compound and surrounding molecules. This includes the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. For instance, in a protic solvent, simulations could show the formation of transient hydrogen bonds between the solvent's hydroxyl groups and the nitrogen or oxygen atoms of the isocyanate group, which can influence its reactivity.
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. acs.orgnih.govethz.chchemrxiv.orgugent.be For this compound, this is particularly relevant for understanding its polymerization behavior and its reactions with nucleophiles, which are fundamental to the formation of polyurethanes. pflaumer.commdpi.com
The reaction of the isocyanate group with a nucleophile, such as an alcohol, amine, or water, proceeds through a transition state. nih.govchemrxiv.org Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.
For the reaction of this compound with a generic nucleophile (Nu-H), the likely mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate group. Computational studies on similar isocyanate reactions have identified key features of the transition state. acs.orgethz.ch
Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with Nucleophiles
| Nucleophile | Hypothetical Activation Energy (kcal/mol) | Reaction Product |
| Methanol | 15 - 20 | Urethane (B1682113) |
| Methylamine | 10 - 15 | Urea (B33335) |
| Water | 20 - 25 | Unstable carbamic acid |
Note: These values are illustrative and depend on the level of theory and the specific reaction conditions.
By comparing the activation energies for different reaction pathways, it is possible to predict which reactions will be favored. For example, the reaction with amines is generally faster than with alcohols, which is reflected in a lower calculated activation energy. nih.govchemrxiv.org Furthermore, computational studies can investigate the effect of catalysts on the reaction pathway, showing how a catalyst can lower the activation energy by stabilizing the transition state.
Structure-Property Relationship Modeling in Polymers
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of materials based on their chemical structure. researchgate.netmst.dkrsc.orgmit.edu For polymers derived from this compound, QSPR models can be developed to predict a range of important physical and chemical properties. researchgate.net
The starting point for QSPR is the generation of a set of molecular descriptors that numerically represent the chemical structure of the polymer's repeating unit. These descriptors can be based on topology, geometry, or electronic properties. For a polymer of this compound, descriptors would capture the features of the rigid norbornyl side group and the polar urethane linkages in the polymer backbone.
Once a set of descriptors is generated, a mathematical model is built to correlate these descriptors with a specific property of interest. This is typically done using statistical methods or machine learning algorithms. Properties that can be predicted using QSPR include:
Mechanical Properties: Tensile strength, modulus, and hardness. The rigid and bulky norbornyl group is expected to significantly influence these properties.
Thermal Properties: Glass transition temperature (Tg) and thermal stability. The rigidity of the norbornyl group would likely lead to a high Tg.
Optical Properties: Refractive index and transparency.
Gas Permeability: The packing of the polymer chains, influenced by the bulky side groups, will affect how easily gases can pass through the material.
Advanced Characterization Techniques for Exo 2 Norbornylisocyanate and Its Polymeric Products
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure of both the monomer and the repeating units within the polymer chain.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-state NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the detailed structural analysis of exo-2-norbornylisocyanate and its polymers. While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR techniques and solid-state NMR offer deeper insights into complex molecular frameworks and the solid-state structure of polymers.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in resolving overlapping signals that are common in complex molecules like norbornane (B1196662) derivatives. wikipedia.org These techniques provide data on the connectivity and spatial relationships between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY spectra would help to unambiguously assign the signals of the various protons in the bicyclic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with directly attached heteronuclei, most commonly ¹³C. nih.govmdpi.com An HSQC spectrum of this compound would provide a clear map of each carbon atom and its attached proton(s), greatly simplifying the assignment of the complex ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different parts of the molecule, including the isocyanate group with the norbornyl framework. nih.gov
Solid-State NMR (ssNMR): For the polymeric products of this compound, which are often insoluble or have limited solubility, solid-state NMR is an indispensable tool. It provides information about the structure, dynamics, and packing of polymer chains in the solid state. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solid samples. By analyzing the chemical shifts and line shapes in ssNMR spectra, one can gain insights into the polymer's tacticity, conformation, and the presence of different crystalline or amorphous domains.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below. The exact values can vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H | ~2.5 | ~42 |
| C2-H (endo) | ~3.5 | ~60 |
| C3-H (exo) | ~1.8 | ~36 |
| C3-H (endo) | ~1.2 | ~36 |
| C4-H | ~2.3 | ~40 |
| C5-H (exo) | ~1.5 | ~29 |
| C5-H (endo) | ~1.3 | ~29 |
| C6-H (exo) | ~1.6 | ~25 |
| C6-H (endo) | ~1.1 | ~25 |
| C7-H (syn) | ~1.4 | ~35 |
| C7-H (anti) | ~1.2 | ~35 |
| N=C=O | - | ~125 |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Polymer Structure
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying functional groups and probing the structure of both this compound and its polymers. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The isocyanate group (-N=C=O) of this compound exhibits a very strong and characteristic absorption band in the region of 2250-2275 cm⁻¹. This peak is an excellent diagnostic tool for the presence of the monomer. Upon polymerization, this band will disappear or significantly diminish, while new bands corresponding to the linkages formed in the polymer chain (e.g., amide, urethane) will appear. For instance, the formation of a polyamide would be indicated by the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. frontiersin.org While the isocyanate stretch is also Raman active, other vibrations within the norbornyl cage and the polymer backbone can be more prominent in the Raman spectrum. frontiersin.org For example, the C-C and C-H stretching and bending modes of the bicyclic system provide a detailed fingerprint of the molecule. frontiersin.org In the resulting polymer, changes in the Raman spectra can provide information about chain conformation and crystallinity. frontiersin.org
The table below summarizes key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -N=C=O | Asymmetric stretch | 2250 - 2275 (very strong) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-H | Bend | 1350 - 1470 |
| C-N | Stretch | 1000 - 1250 |
Mass Spectrometry for Molecular Weight and Intermediates Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio. researchgate.netscilit.com For this compound, MS can confirm its molecular weight and provide insights into its fragmentation patterns, which can aid in structural confirmation. The fragmentation of the norbornyl system under electron ionization can be complex, but key fragments can be identified. researchgate.net
In the context of polymerization, MS is invaluable for analyzing reaction intermediates and for characterizing the resulting polymers, particularly when coupled with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI). nih.gov
Analysis of Intermediates: During the polymerization of this compound, mass spectrometry can be used to identify and monitor the concentration of reactive intermediates, helping to elucidate the polymerization mechanism.
Polymer Characterization: MALDI-MS and ESI-MS are soft ionization techniques that allow for the analysis of large molecules like polymers without significant fragmentation. nih.gov These methods can provide information on the molecular weight distribution of the polymer, the structure of the end groups, and the presence of any side products or unreacted monomer. nih.gov
Chromatographic and Separation Techniques for Polymer Analysis
Chromatographic techniques are essential for separating and analyzing the polymeric products of this compound, providing crucial information about their molecular weight and distribution.
Size Exclusion Chromatography (SEC/GPC) for Molecular Weight Distribution and Dispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. researchgate.netnih.gov In SEC, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores to varying extents and therefore have a longer elution time.
By calibrating the column with polymer standards of known molecular weight, the elution profile of a poly(this compound) sample can be used to determine its:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that is more sensitive to the presence of high molecular weight chains.
Dispersity (Đ or PDI): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which provides a measure of the breadth of the molecular weight distribution. A value of Đ close to 1.0 indicates a narrow distribution, often characteristic of a well-controlled polymerization.
A typical SEC data table for a poly(this compound) sample would include the following parameters:
| Parameter | Description | Example Value |
| Mₙ ( g/mol ) | Number-average molecular weight | 50,000 |
| Mₙ ( g/mol ) | Weight-average molecular weight | 75,000 |
| Đ (PDI) | Dispersity (Mₙ/Mₙ) | 1.5 |
| Elution Volume (mL) | Volume of solvent at which the peak maximum elutes | 15.2 |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For poly(this compound), these methods are crucial for determining its thermal stability, phase transitions, and decomposition behavior.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature of the polymer, the temperature at which it is thermally stable, and the amount of residual mass at high temperatures. The data from TGA is critical for understanding the polymer's upper service temperature and its degradation mechanism.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine key thermal transitions in a polymer, including:
Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter that dictates the material's mechanical properties at different temperatures.
Melting Temperature (Tₘ): For semi-crystalline polymers, the Tₘ is the temperature at which the crystalline domains melt.
Crystallization Temperature (Tₙ): The temperature at which a polymer crystallizes upon cooling from the melt.
The combination of these advanced characterization techniques provides a comprehensive understanding of the structure, molecular weight, and thermal properties of this compound and its polymeric derivatives, which is essential for tailoring their properties for specific applications.
Microscopic and Scattering Techniques for Morphological and Nanostructural Analysis
Understanding the morphology and nanostructure is key to correlating the molecular architecture of poly(this compound) with its macroscopic properties.
Electron microscopy techniques provide direct visualization of a polymer's morphology over a range of length scales.
Scanning Electron Microscopy (SEM) is used to examine the surface features and fracture surfaces of the polymer. SEM analysis can reveal information about the material's texture, porosity, and the dispersion of any fillers or additives within a composite. researchgate.net For example, in polyurethane nanocomposites, SEM can confirm the homogeneous dispersion of nanoparticles within the polymer matrix. poliuretanos.com.br
Transmission Electron Microscopy (TEM) offers higher resolution and is used to investigate the internal nanostructure. To do this, very thin sections of the polymer sample are required. TEM is particularly useful for visualizing phase-separated domains in block copolymers or polymer blends. In polyurethane-siloxane nanocomposites, TEM has been used to observe the exfoliated and intercalated morphology of clay nanoparticles within the polymer matrix. poliuretanos.com.br
Scanning Transmission Electron Microscopy (STEM) combines the principles of SEM and TEM and can be used for high-resolution imaging and compositional analysis, often through techniques like energy-dispersive X-ray spectroscopy (EDS).
X-ray scattering techniques are powerful for probing the nanostructure of materials without the need for extensive sample preparation.
Small-Angle X-ray Scattering (SAXS) is used to investigate structural features on the length scale of approximately 1 to 100 nanometers. For poly(this compound), SAXS could be used to study the chain conformation, persistence length, and the formation of ordered domains or aggregates in solution or in the solid state. In studies of polyurea elastomers, SAXS provides direct information on the packing and spacing of hard segments, which is influenced by the diisocyanate structure. mdpi.com
Ultra-Small-Angle X-ray Scattering (USAXS) extends the accessible length scale to micrometers, allowing for the characterization of larger hierarchical structures, aggregates, or porous networks.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale precision. researchgate.net In tapping mode, the phase lag between the cantilever's oscillation and the driving signal can be monitored to create a phase image, which is sensitive to variations in material properties like adhesion and stiffness.
For polymers derived from this compound, AFM can be used to:
Visualize Surface Topography: Generate high-resolution images of the polymer film surface, revealing features such as roughness, grain structure, or the presence of crystalline lamellae.
Characterize Phase Separation: In polymer blends or block copolymers, AFM phase imaging can distinguish between different polymer domains based on their mechanical properties.
Measure Local Mechanical Properties: Advanced AFM modes, such as force spectroscopy or nanoindentation, can be used to map local variations in properties like modulus and adhesion across the polymer surface. This provides a link between the nanoscale structure and the macroscopic mechanical behavior of the material.
Table 2: Summary of Characterization Techniques and Expected Findings for Poly(this compound)
| Technique | Property Measured | Expected Information for Poly(this compound) |
| DSC | Heat flow vs. Temperature | High glass transition temperature (Tg) due to rigid norbornyl group. |
| TGA | Weight loss vs. Temperature | High thermal stability and decomposition temperature. |
| DMA | Storage/Loss Moduli vs. Temperature | High storage modulus (stiffness) below Tg; sensitive detection of Tg. |
| SEM | Surface topography | Visualization of surface texture, and fracture morphology. |
| TEM | Internal nanostructure | Analysis of domain morphology in blends or composites. |
| SAXS/USAXS | Nanoscale ordering | Information on chain conformation and hard segment packing. |
| AFM | Surface topography, local mechanics | High-resolution surface imaging; mapping of phase domains and stiffness. |
Green Chemistry Principles in the Research of Exo 2 Norbornylisocyanate
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comtaylorfrancis.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. jocpr.com
A common synthetic route to isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097). organic-chemistry.orgwikipedia.org This reaction can be applied to the synthesis of exo-2-norbornylisocyanate starting from exo-2-norbornylcarboxylic acid. The process typically involves converting the carboxylic acid to an acyl chloride, which then reacts with an azide salt (like sodium azide) to form the acyl azide. The subsequent rearrangement releases nitrogen gas as a byproduct. wikipedia.org
While this reaction is effective, the generation of nitrogen gas lowers the atom economy. Moreover, the initial steps to produce the acyl azide often involve stoichiometric reagents that contribute to waste streams. For instance, the use of thionyl chloride to produce the acyl chloride generates sulfur dioxide and hydrogen chloride as byproducts.
Modern approaches to the Curtius rearrangement focus on improving its green profile. One-pot procedures that combine the formation of the acyl azide and its rearrangement into a single step can reduce waste from intermediate purification steps. organic-chemistry.org The use of flow chemistry for this rearrangement is another significant advancement. Continuous-flow reactors allow for better control over reaction conditions, enhance safety by handling potentially explosive intermediates in small volumes, and can lead to cleaner reactions with higher yields and less waste. researchgate.netnih.gov
Table 1: Atom Economy Analysis of a Hypothetical Curtius Rearrangement for this compound
| Reactant (Starting from Acyl Azide) | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |
| exo-2-Norbornylacyl azide | 165.19 | This compound | 137.18 | Nitrogen (N₂) | 28.01 | 83.04% |
Use of Sustainable Solvents and Reaction Media
The choice of solvents in chemical synthesis and polymerization is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a process and can have significant environmental and health impacts. rroij.com Traditional solvents used in polymerization, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene, are often toxic, volatile, and difficult to dispose of, prompting research into greener alternatives. nih.gov
For the polymerization of monomers like this compound, the use of sustainable solvents is an area of active development. Greener solvent options include:
Bio-based solvents: These are derived from renewable resources like biomass. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a safer alternative to tetrahydrofuran (B95107) (THF), and Cyrene™ (dihydrolevoglucosenone), a biodegradable solvent derived from cellulose. nih.gov
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural, renewable, and biodegradable compounds, such as choline (B1196258) chloride and sugars, that form a liquid at or near room temperature. scielo.br They are being explored as reaction media for various polymerizations. scielo.br
Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative to organic solvents for certain polymerization processes. orientjchem.org
Table 2: Comparison of Conventional and Green Solvents for Polymerization
| Solvent | Type | Key Properties | Green Chemistry Considerations |
| Toluene | Conventional Aromatic | Good solvent for many polymers | Volatile organic compound (VOC), toxic, derived from petroleum |
| DMF | Conventional Aprotic | High boiling point, good polarity | Toxic, requires careful handling and disposal |
| 2-MeTHF | Bio-based | Lower toxicity than THF, derived from renewable resources | Greener alternative to traditional cyclic ethers |
| Cyrene™ | Bio-based | Biodegradable, non-toxic, derived from cellulose | Promising replacement for polar aprotic solvents like DMF |
| NADES | Eutectic Mixture | Composed of natural, biodegradable components, low volatility | Highly sustainable, but requires tuning for specific polymer systems |
Development of Catalytic and Biocatalytic Processes
Catalysis is a cornerstone of green chemistry because catalytic reactions are often more efficient, require less energy, and produce less waste than stoichiometric reactions. jocpr.comyoutube.com The development of catalytic routes for the synthesis of this compound and its precursors is an important research direction.
For instance, the synthesis of exo-2-norborneol, a potential starting material for the isocyanate, can be achieved through the catalytic hydration of norbornene derivatives using chromium-containing catalysts. google.com While this demonstrates the applicability of catalysis in producing key intermediates, the development of catalysts based on more abundant and less toxic metals is a key goal. Furthermore, catalytic processes are being developed for the synthesis of various nitrogen-containing compounds, which could potentially be adapted for isocyanate synthesis. rsc.orgnih.govrsc.org
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers several advantages from a green chemistry perspective. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. youtube.com While the direct biocatalytic synthesis of this compound has not been reported, enzymatic methods are being explored for the synthesis of complex molecules, including those with amine functionalities. nih.gov For example, lipases have been used in the synthesis of precursors for antiviral drugs that involve a Curtius rearrangement step. nih.gov The application of biocatalysis to the synthesis of norbornane-based monomers remains a promising area for future research.
Energy Efficiency in Synthesis and Polymerization
Designing energy-efficient processes is another fundamental principle of green chemistry. This involves conducting reactions at ambient temperature and pressure whenever possible and minimizing energy-intensive purification steps. rroij.com
The traditional Curtius rearrangement for isocyanate synthesis is a thermal decomposition, which requires heating. wikipedia.org However, modern variations of this reaction aim to reduce the energy input. For example, some methods allow the rearrangement to proceed at room temperature, significantly improving energy efficiency. wikipedia.org The use of continuous-flow reactors can also contribute to energy savings through more efficient heat transfer compared to large batch reactors. nih.gov
The energy requirements for the polymerization of this compound would depend on the specific polymerization technique employed. Some polymerization methods require elevated temperatures to initiate the reaction and ensure sufficient reaction rates. The development of new catalysts or initiation systems that can operate at lower temperatures would enhance the energy efficiency of producing polymers from this monomer.
Design for Degradation and End-of-Life Considerations for Derived Materials
A key aspect of green chemistry is designing chemical products that are not only functional but also degrade into harmless substances at the end of their useful life. researchgate.net For polymers derived from this compound, this means considering their potential for degradation and recycling.
The structure of the polymer will determine its degradability. If this compound is polymerized through its isocyanate group to form polyurethanes or polyureas, the resulting polymer will contain urethane (B1682113) or urea (B33335) linkages. These linkages can be susceptible to degradation, particularly through hydrolysis, although they are generally more stable than ester bonds.
The degradation of polymers can be influenced by environmental factors such as temperature, moisture, and microbial activity. nih.govnih.gov For example, studies on other polymers have shown that enzymatic degradation can be a viable end-of-life option. mdpi.com The presence of specific enzymes in the environment could potentially break down the polymer backbone.
Designing polymers for degradation can involve incorporating more labile linkages into the polymer backbone or creating copolymers with more readily degradable segments. While specific research on the degradation of poly(this compound) is limited, the principles of polymer degradation suggest that its end-of-life properties could be tailored through careful design of the polymer architecture.
Future Directions and Emerging Research Avenues
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Functional Polymers)
The advent of advanced manufacturing, particularly additive manufacturing or 3D printing, demands a new generation of functional polymeric materials. Exo-2-norbornylisocyanate is a promising candidate for formulating resins tailored for these technologies. Its norbornene moiety is readily polymerizable through Ring-Opening Metathesis Polymerization (ROMP), a process known for its rapid kinetics and tolerance to various functional groups, making it suitable for 3D printing applications. google.com
Dual-cure systems, which combine two orthogonal polymerization mechanisms, are being investigated to enhance the mechanical properties of 3D printed objects. uni-koeln.de A potential strategy involves the initial photopolymerization of a resin containing this compound and other monomers like acrylates to form a crosslinked network, defining the object's shape. Subsequently, a thermal curing step can trigger the reaction of the pendant isocyanate groups, leading to a secondary network of polyureas or polyurethanes. uni-koeln.de This dual-curing process can significantly improve the toughness and thermomechanical properties of the final material. uni-koeln.de
Research has demonstrated the feasibility of using isocyanate-based dual-cure resins for vat photopolymerization, achieving materials with high thermal and chemical stability. uni-koeln.de The incorporation of the isocyanate functionality allows for post-printing surface modification, opening possibilities for creating 3D printed objects with catalytically active surfaces or other specific functionalities. uni-koeln.de The synthesis of well-defined bottlebrush block copolymers using norbornenyl-functionalized macromonomers via ROMP also presents a pathway to materials with highly tunable properties for advanced manufacturing. researchgate.net
Table 1: Potential Contributions of this compound in 3D Printing
| Feature | Role of this compound | Potential Advantage in 3D Printing |
|---|---|---|
| Polymerization | The norbornene group undergoes rapid Ring-Opening Metathesis Polymerization (ROMP). google.com | Fast curing speeds suitable for layer-by-layer additive manufacturing. |
| Dual-Cure Systems | The isocyanate group provides a secondary curing mechanism (e.g., thermal). uni-koeln.de | Enhanced mechanical properties, such as increased toughness and tensile strength in the final printed object. uni-koeln.de |
| Functionality | The reactive isocyanate group allows for post-polymerization modification. | Fabrication of functional devices, such as microreactors or scaffolds with tailored surface chemistry. |
| Material Properties | Can be copolymerized to create polymers with high thermal and chemical stability. uni-koeln.deresearchgate.net | Production of durable parts for demanding applications. |
Development of Smart Materials and Responsive Polymers
"Smart" materials, which can alter their properties in response to external stimuli such as light, temperature, or pH, are at the forefront of materials innovation. The structure of this compound offers a versatile platform for designing such responsive polymers. The polynorbornene backbone provides mechanical robustness, while the pendant isocyanate group serves as a chemical handle to introduce stimuli-responsive moieties.
For instance, polymers and copolymers of this compound can be functionalized with molecules that undergo conformational changes or reversible chemical reactions. This could lead to materials that exhibit controlled swelling/deswelling, changes in optical properties, or tunable surface wettability.
Furthermore, the polymerization of isocyanates can lead to the formation of rigid, helical polyisocyanates. core.ac.ukacs.org These structures are known to mimic the secondary structures of peptides. acs.org By creating block copolymers containing a rigid polynorbornene or polyisocyanate segment derived from this compound and a flexible, stimuli-responsive polymer chain, researchers can develop materials with unique self-assembly behaviors. acs.org The resulting nanostructures could be switched by an external trigger, leading to applications in sensors, actuators, and controlled-release systems.
Bio-inspired and Biocompatible Materials from Norbornyl Isocyanates
The development of new materials for biomedical applications, including tissue engineering and drug delivery, requires a focus on biocompatibility and bio-inspired design. Norbornyl isocyanates are emerging as key building blocks in this field.
A significant area of research is the synthesis of polyisocyanates as peptide mimics. acs.org The ability of these polymers to adopt stable helical conformations, similar to alpha-helices in proteins, makes them interesting candidates for interfering with protein-protein interactions or for creating synthetic scaffolds that mimic the extracellular matrix. core.ac.uk The living anionic polymerization of isocyanates allows for precise control over the polymer structure, which is crucial for these applications. acs.org
The norbornene group itself is utilized in bio-applications. For example, norbornene-functionalized molecules can be grafted onto proteins, a process known as bioconjugation, to create protein-polymer hybrids with enhanced stability or functionality. escholarship.org this compound provides a direct route to polymers that can be readily conjugated to biomolecules (e.g., proteins, peptides, or DNA) through the reaction of its isocyanate group with amine or hydroxyl functions present on the biomolecules. This could be used to create biocompatible coatings for medical implants or to develop novel hydrogels for cell culture. google.commaastrichtuniversity.nl Studies have also shown that specific stereoisomers of norbornyl-based carbamates can exhibit high stereoselectivity in the inhibition of enzymes like acetylcholinesterase, indicating the potential for designing bioactive materials from norbornyl isocyanate derivatives. nih.govtandfonline.com
Novel Catalytic Systems for Norbornyl Isocyanate Transformations
The efficient and selective transformation of this compound into well-defined polymers and functional materials is highly dependent on catalysis. Research in this area is focused on developing novel catalytic systems for both the polymerization of the norbornene ring and the reactions of the isocyanate group.
For the norbornene moiety, Ring-Opening Metathesis Polymerization (ROMP) is the dominant technique. While ruthenium-based Grubbs catalysts are widely used, there is ongoing research to develop catalysts with improved activity, stability, and selectivity. researchgate.net The structure of the norbornene monomer itself, particularly the anchor group attached to the ring, has been shown to critically affect polymerization rates. rsc.org
For the polymerization of the isocyanate function, living anionic polymerization initiated by organotitanium(IV) complexes or sodium-based initiators allows for the synthesis of polyisocyanates with controlled molecular weights and narrow dispersities. core.ac.ukacs.org
A distinct and powerful catalytic approach is the Palladium/Norbornene cooperative catalysis, also known as the Catellani reaction. snnu.edu.cnunipr.it In this system, norbornene acts as a transient directing group, enabling the simultaneous functionalization of both the ipso and ortho positions of an aryl halide. While this system uses norbornene as a cocatalyst rather than a monomer, the fundamental understanding gained from these transformations can inspire new catalytic cycles for functionalizing polynorbornenes derived from this compound.
The development of heterometallic catalysts, which contain two different metals in a single molecular complex, is an underexplored but promising strategy for ring-opening polymerizations. ed.ac.uk Such catalysts could offer unique reactivity and selectivity for the polymerization of norbornene-based monomers.
Table 2: Catalytic Systems for Norbornyl Isocyanate Transformations
| Reaction Type | Monomer Moiety | Catalyst Class | Example / Key Feature |
|---|---|---|---|
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene | Ruthenium-based (Grubbs' catalysts) | Enables synthesis of high molecular weight polymers and block copolymers. google.comresearchgate.net |
| Living Anionic Polymerization | Isocyanate | Organotitanium(IV) complexes, Sodium diphenylamide | Produces well-defined, helical polyisocyanates with low dispersity ("living" characteristics). core.ac.ukacs.org |
| Uretdione Formation (Dimerization) | Isocyanate | Cycloalkylphosphines | Selective dimerization of isocyanate groups, useful for creating crosslinkers. google.com |
| Urethane (B1682113)/Allophanate Formation | Isocyanate | Organotin compounds (e.g., DBTDL), Amine catalysts | Catalyzes the reaction with alcohols to form urethanes and allophanates. chimia.chrsc.orgmdpi.com |
| Cooperative Catalysis | Norbornene (as cocatalyst) | Palladium complexes | Catellani-type reactions for ortho- and ipso-functionalization of aryl halides. snnu.edu.cn |
Q & A
Q. How can Exo-2-norbornylisocyanate be functionalized for novel polymeric materials?
- Methodological Answer : Explore copolymerization with diols or diamines under catalyst-free conditions, monitoring molecular weight distributions via GPC. Characterize thermal stability (TGA) and mechanical properties (DMA) of resultant polymers. Compare monomer reactivity ratios (Fineman-Ross method) to optimize feed compositions for desired material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
